N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
Description
N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a unique combination of a thiazole ring, a pyrazole ring, and a carboxamide group
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N4OS/c9-5-3-12-8(17-5)13-6(16)4-1-2-15(14-4)7(10)11/h1-3,7H,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQYYAJIKCZBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)NC2=NC=C(S2)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position.
Formation of the Pyrazole Ring:
Coupling Reaction: The final step involves coupling the brominated thiazole with the difluoromethylated pyrazole through a carboxamide linkage, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrazole ring or the carboxamide group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an aminothiazole derivative.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: As a potential pesticide or herbicide, due to its unique chemical structure.
Materials Science: As a building block for the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
- N-(5-methyl-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(5-bromo-1,3-thiazol-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other similar compounds might not undergo. This uniqueness can be leveraged to develop new derivatives with potentially enhanced properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
